molecular formula C9H7Cl2NO B3033889 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one CAS No. 125030-86-6

6,8-dichloro-3,4-dihydroquinolin-2(1H)-one

Katalognummer: B3033889
CAS-Nummer: 125030-86-6
Molekulargewicht: 216.06 g/mol
InChI-Schlüssel: OPOABTAJRWRTSQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6,8-dichloro-3,4-dihydroquinolin-2(1H)-one is a useful research compound. Its molecular formula is C9H7Cl2NO and its molecular weight is 216.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

6,8-Dichloro-3,4-dihydroquinolin-2(1H)-one is a heterocyclic compound belonging to the class of quinoline derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with related compounds.

Chemical Characteristics

  • Molecular Formula : C9H7Cl2N
  • Molecular Weight : 216.06 g/mol
  • Melting Point : 248-250 °C (in ethyl ether)

The unique dichloro substitution at positions 6 and 8 of the quinoline ring significantly influences its reactivity and biological activity compared to other similar compounds .

Enzyme Inhibition

Research indicates that this compound exhibits substantial enzyme inhibitory properties. It has been studied primarily as an inhibitor against various kinases and other molecular targets involved in disease pathways. For instance, it has shown potential as a BCL6 inhibitor with an IC50 value of approximately 2.7 µM, suggesting its capability to modulate cellular signaling pathways critical in oncogenesis .

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity. Its structure allows it to interact with biological macromolecules, potentially binding to specific enzymes and receptors that mediate microbial resistance .

Anticancer Potential

In addition to its enzyme inhibition capabilities, there is growing interest in the anticancer properties of this compound. Studies have indicated that derivatives of quinoline compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To better understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructureUnique Features
6-Chloro-3,4-dihydroquinolin-2(1H)-one C9H8ClNOLacks the second chlorine atom; different activity profile.
8-Amino-3,4-dihydroquinolin-2(1H)-one C9H10N2OContains an amino group; known for antibacterial properties.
6-Bromo-2,3-dihydroquinolin-4(1H)-one C9H8BrNOFeatures bromine instead of chlorine; useful in cross-coupling reactions.

The dichloro substitution pattern in this compound contributes to its distinct pharmacological profile compared to these other derivatives .

The mechanisms through which this compound exerts its biological effects likely involve:

  • Enzyme Inhibition : Binding to active sites on enzymes such as kinases or acetylcholinesterases (AChE).
  • Receptor Modulation : Interacting with receptors involved in cellular signaling pathways.

Further research is required to elucidate these interactions fully and understand how they contribute to the compound's therapeutic potential.

Case Studies and Research Findings

Several studies have explored the biological activities of quinoline derivatives:

  • A study on a series of hybrid compounds combining 3,4-dihydroquinolinone with dithiocarbamate showed promising results against Alzheimer's disease by inhibiting cholinesterases (ChEs) and monoamine oxidases (MAOs). One compound demonstrated an IC50 of 0.28 µM for AChE inhibition .
  • Another investigation into various quinoline derivatives highlighted their broad range of pharmacological activities including antibacterial and anti-inflammatory effects .

Wissenschaftliche Forschungsanwendungen

Research indicates that 6,8-dichloro-3,4-dihydroquinolin-2(1H)-one exhibits significant biological activity, including:

  • Enzyme Inhibition : The compound has been studied for its potential as an inhibitor against various kinases and molecular targets involved in disease pathways.
  • Antimicrobial Properties : It shows promise as an antimicrobial agent, which may be beneficial in treating infections caused by resistant bacteria.
  • Anticancer Activity : Preliminary studies suggest that the compound may possess anticancer properties, making it a candidate for further pharmacological exploration .

Case Study 1: Antiviral Activity

A study explored the antiviral potential of various quinoline derivatives against MERS-CoV (Middle East Respiratory Syndrome Coronavirus). Among them, derivatives similar to this compound showed significant inhibitory effects with low toxicity profiles . This highlights the compound's potential in developing antiviral therapies.

Case Study 2: Anticancer Research

Research on quinoline derivatives has indicated that modifications at specific positions can enhance anticancer activity. Investigations into the structure-activity relationship (SAR) of related compounds have led to promising results in inhibiting cancer cell proliferation .

Eigenschaften

IUPAC Name

6,8-dichloro-3,4-dihydro-1H-quinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl2NO/c10-6-3-5-1-2-8(13)12-9(5)7(11)4-6/h3-4H,1-2H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPOABTAJRWRTSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=C1C=C(C=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6 g of 3,4-dihydro-2(1H)-quinolinone in 50 ml of formic acid and 50 ml of conc. hydrochloric acid was added to 75 ml of 1,2-dichloroethane which had been saturated with chlorine. The mixture was stirred over ice for 30 minutes. Chlorine was introduced for 5 minutes and stirring in the cold was continued for 2 hours. It was then poured onto ice, was made basic with ammonium hydroxide and was extracted with methylene chloride. The extracts were dried and evaporated and the residue was chromatographed over 300 g of silica gel using 8% (v/v) of ethyl acetate in methylene chloride. Crystallization of the combined clean fractions from ether gave colorless crystals of 6,8-dichloro-3,4-dihydro-2(1H) quinolinone with m.p. 145°-146°.
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
75 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 2
Reactant of Route 2
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 3
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 4
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 5
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one
Reactant of Route 6
6,8-dichloro-3,4-dihydroquinolin-2(1H)-one

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.